2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidized or reduced products.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antibacterial, and antiviral properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-chloro-4-(trifluoromethyl)pyrimidine: Known for its use as an intermediate in the synthesis of pharmaceutical compounds.
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Another pyrimidine derivative with potential medicinal applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-13-6-2-4-10-7-3-5-11-8(9)12-7/h3,5H,2,4,6H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHGOMSVQQZCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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